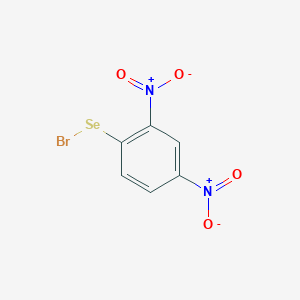
N-(4-Chloro-3-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea typically involves the reaction of 4-chloro-3-hydroxyaniline with 4,5-dichloro-2-hydroxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or thiourea.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chloro and hydroxy groups suggests potential interactions with cellular components, possibly through hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4-hydroxyphenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichlorophenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(2-hydroxyphenyl)urea
Uniqueness
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is unique due to the presence of multiple chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups may offer distinct advantages in certain applications compared to its analogs.
Propriétés
Numéro CAS |
63348-29-8 |
|---|---|
Formule moléculaire |
C13H9Cl3N2O3 |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
1-(4-chloro-3-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O3/c14-7-2-1-6(3-11(7)19)17-13(21)18-10-4-8(15)9(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21) |
Clé InChI |
ANYGZZPZSJLVNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2O)Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


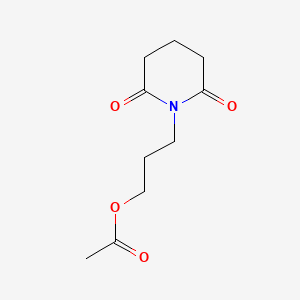
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)

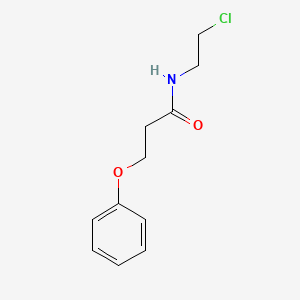

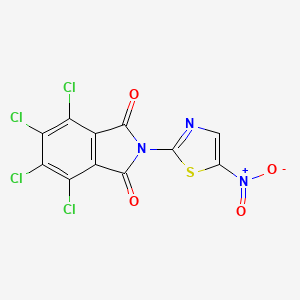
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
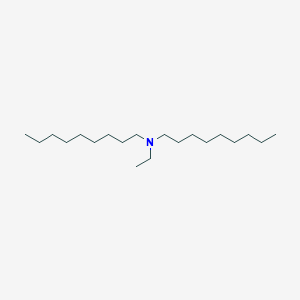
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
